[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid
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Overview
Description
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thian-4-yl moiety, which is further modified with a dioxo group. The molecular formula of this compound is C5H11BO4S, and it has a molecular weight of 178.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid typically involves the reaction of appropriate thian-4-yl precursors with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted thian-4-yl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology
Its ability to form stable complexes with biomolecules makes it useful in studying biological processes .
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections. This compound may serve as a lead compound for developing new therapeutic agents .
Industry
Industrially, the compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and molecular recognition processes. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity but different structural properties.
4-Fluorophenylboronic acid: A boronic acid with a fluorine substituent, offering different electronic properties.
Uniqueness
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is unique due to its thian-4-yl moiety and dioxo group, which impart distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C6H13BO4S |
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Molecular Weight |
192.05 g/mol |
IUPAC Name |
(1,1-dioxothian-4-yl)methylboronic acid |
InChI |
InChI=1S/C6H13BO4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6,8-9H,1-5H2 |
InChI Key |
GQXVWLIOQVLWTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1CCS(=O)(=O)CC1)(O)O |
Origin of Product |
United States |
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